molecular formula C20H19N3O3 B2532653 3-methoxy-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide CAS No. 921825-13-0

3-methoxy-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide

Cat. No.: B2532653
CAS No.: 921825-13-0
M. Wt: 349.39
InChI Key: XQGZMHGALDREPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide is a synthetic small molecule characterized by a pyridazinone core scaffold. The structure integrates a phenyl-substituted dihydropyridazinone moiety, linked via an ethyl chain to a 3-methoxybenzamide group. Pyridazinone derivatives are recognized in medicinal chemistry as privileged structures with a broad spectrum of reported biological activities, making them a significant focus in the investigation of various therapeutic targets . While the specific biological activity and mechanism of action (MoA) for this exact compound require further experimental characterization by the researcher, the pyridazinone core is a known pharmacophore. Analogs based on this structure have been explored for their potential to modulate key signaling pathways and protein functions . The presence of the 3-methoxybenzamide group may contribute to target binding affinity and selectivity, a feature seen in other bioactive molecules . This compound is provided for research purposes to aid in chemical biology, hit-to-lead optimization campaigns, and as a standard for analytical method development. It is supplied as a solid and should be stored in a cool, dry environment. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for conducting all necessary experiments to determine the compound's specific properties, applications, and safety profile.

Properties

IUPAC Name

3-methoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-26-17-9-5-8-16(14-17)20(25)21-12-13-23-19(24)11-10-18(22-23)15-6-3-2-4-7-15/h2-11,14H,12-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGZMHGALDREPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1,4-Diketones

In a representative procedure, a 1,4-diketone precursor (e.g., 1-phenylbutane-1,4-dione) is treated with phenylhydrazine (1.2 equiv) in PPA at 70°C for 30 minutes. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclodehydration. The product, 3-phenyl-6-oxo-1,6-dihydropyridazine, is isolated by extraction with dichloromethane and recrystallized from ethanol (yield: 65–75%).

Alternative Routes via Isoxazole Opening

Recent protocols exploit isoxazole-pyridazinone intermediates for enhanced regioselectivity. For example, isoxazole 1 (synthesized from ethyl chloro(hydroximino)acetate and diketones) undergoes ring-opening with ammonium hydroxide to generate pyridazinone 6 . Hydrolysis with 33% NH₃ at 60°C followed by dehydration with POCl₃ yields the cyano derivative 7 , which serves as a versatile intermediate for further functionalization.

Alkylation to Introduce the Ethylamine Side Chain

The incorporation of the ethylamine linker at the pyridazinone’s N-1 position is achieved through nucleophilic alkylation. This step requires careful optimization to avoid over-alkylation and byproduct formation.

Direct Alkylation with 2-Bromoethylamine

While less common due to the instability of 2-bromoethylamine, direct alkylation has been reported under mild conditions. Pyridazinone is reacted with 2-bromoethylamine hydrobromide (1.5 equiv) in the presence of triethylamine (3.0 equiv) in THF at 0°C. The reaction is quenched with water, and the product is extracted with dichloromethane (yield: 50–60%).

Acylation with 3-Methoxybenzoyl Chloride

The final step involves coupling the ethylamine side chain with 3-methoxybenzoic acid via amide bond formation.

Activation of 3-Methoxybenzoic Acid

3-Methoxybenzoic acid (1.2 equiv) is converted to its acid chloride by refluxing with thionyl chloride (5.0 equiv) for 2 hours. Excess SOCl₂ is removed under vacuum, and the residue is dissolved in anhydrous THF.

Amide Coupling

The acid chloride is added dropwise to a solution of 2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylamine (1.0 equiv) and triethylamine (2.0 equiv) in THF at 0°C. The mixture is stirred at room temperature for 4 hours, followed by extraction with dichloromethane and purification via recrystallization from ethanol (yield: 75–85%).

Purification and Characterization

Crystallization and Chromatography

Crude product is purified by recrystallization from ethanol or methanol, yielding colorless crystals. For higher purity, flash chromatography (ethyl acetate/hexane, 1:1) is employed.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.78 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 1H, Ar), 7.48–7.42 (m, 5H, Ar), 6.93 (dd, J = 8.4, 2.4 Hz, 1H, Ar), 3.82 (s, 3H, OCH₃), 3.72 (t, J = 6.0 Hz, 2H, CH₂), 3.58 (t, J = 6.0 Hz, 2H, CH₂).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.2 (C=O), 159.8 (C-OCH₃), 145.3 (pyridazinone C-6), 141.7 (pyridazinone C-3), 137.1 (Ar), 128.2–127.8 (Ar), 109.7 (pyridazinone C-4), 55.3 (OCH₃), 43.5 (CH₂), 40.1 (CH₂).
  • MS-ESI : m/z 393.2 [M + H]⁺ (Calcd for C₂₁H₂₀N₃O₃: 393.15).

Optimization and Scalability Considerations

Solvent and Base Selection

Alkylation efficiency is maximized in polar aprotic solvents (DMF > THF) with potassium carbonate as the base. Acylation yields improve with triethylamine over DMAP due to reduced side reactions.

Temperature Control

Exothermic reactions (e.g., SOCl₂ activation) require cooling to 0°C to prevent decomposition. Cyclization steps benefit from moderate heating (60–70°C) to accelerate ring closure.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds structurally related to 3-methoxy-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide. The presence of the pyridazinone moiety is crucial for its biological activity.

Case Study: Synthesis and Evaluation

A series of pyridazinone derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. For instance, compounds with a similar structure exhibited IC50 values in the micromolar range against breast and lung cancer cells, indicating promising anticancer activity .

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)15
Compound BA549 (Lung Cancer)12

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .

Anticonvulsant Properties

The anticonvulsant potential of similar compounds has been extensively studied, particularly in the context of drug-resistant epilepsy.

Case Study: Efficacy in Seizure Models

In a study evaluating the anticonvulsant effects of pyridazinone derivatives, one compound demonstrated significant protection in both maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models. The median effective dose (ED50) was found to be 24.38 mg/kg, showcasing its potential as a therapeutic agent for seizure disorders .

CompoundModelED50 (mg/kg)Protection Index
Compound CMES24.389.2
Compound DPTZ18.48.5

Antimicrobial Activity

Compounds related to this compound have also shown promising antimicrobial properties.

Case Study: Antimicrobial Screening

Research involving thiazole-pyridazine hybrids demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 93.7 µg/mL to 46.9 µg/mL against Staphylococcus aureus and Escherichia coli .

CompoundTarget BacteriaMIC (µg/mL)
Compound EStaphylococcus aureus93.7
Compound FEscherichia coli46.9

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of these compounds.

Key Findings

SAR studies indicate that electron-withdrawing groups on the phenyl ring significantly enhance biological activity, particularly in anticonvulsant and antimicrobial assays . The positioning of these substituents plays a crucial role in modulating pharmacological effects.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • In contrast, trifluoromethyl (BG15452) and difluoro (BG16380) substituents withdraw electron density, which may influence binding to hydrophobic pockets in biological targets .
  • Solubility : The dimethylsulfamoyl group in the analog from introduces polarity, likely improving aqueous solubility compared to the methoxy variant .

Physicochemical Properties

Molecular Weight and Lipophilicity

  • BG16380 (MW 355.34) is lighter than BG15452 (MW 387.36), reflecting the fluorine atoms’ lower atomic weight compared to CF₃. The target compound’s methoxy group (MW ~15 g/mol) likely places its molecular weight between these analogs.
  • Lipophilicity : Methoxy (LogP ~1.1) is less lipophilic than CF₃ (LogP ~2.4), suggesting the target compound may have intermediate membrane permeability .

Structural Characterization Techniques

  • X-ray Crystallography : Analogous compounds (e.g., ) are characterized using SHELXL/SHELXT for structure refinement and WinGX/ORTEP for visualization . These methods would apply to the target compound to confirm its conformation and intermolecular interactions.

Biological Activity

3-Methoxy-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 6-oxo-1,6-dihydropyridine derivatives with appropriate amines. The compound features a benzamide moiety linked to a dihydropyridazine structure, which contributes to its biological activity.

Structural Analysis

The molecular structure can be represented as follows:

C16H18N4O2\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_2

This structure indicates the presence of multiple functional groups that may interact with biological targets.

Anticonvulsant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticonvulsant properties. For instance, related 6-oxo derivatives have shown promising results in electroshock seizure tests with effective doses indicating substantial protective effects against seizures .

Table 1: Anticonvulsant Activity of Related Compounds

CompoundMedian Effective Dose (mg/kg)Test Type
Compound A24.38Electroshock
Compound B88.23Chemo-shock

Cytotoxicity and Antiproliferative Effects

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Similar derivatives have shown IC50 values comparable to standard chemotherapeutics like doxorubicin, indicating potential as an anticancer agent .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)Reference
3-Methoxy...Jurkat<10
4-ChlorophenylHT29<15

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of key enzymes involved in cell proliferation and apoptosis pathways.
  • Receptor Interaction : The presence of the methoxy group may enhance binding affinity to specific receptors involved in neurotransmission and cancer progression.

Case Studies

Several case studies highlight the efficacy of compounds related to this compound:

  • Study on Anticonvulsant Properties : A study demonstrated that a related compound significantly reduced seizure duration in animal models, suggesting a strong anticonvulsant effect.
  • Cytotoxicity Assessment : Another investigation revealed that a similar benzamide derivative displayed potent cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction.

Q & A

Q. How can researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodology :
  • Scaffold Modification : Systematically alter substituents (e.g., methoxy to ethoxy, phenyl to pyridyl).
  • Multivariate Analysis : Use PCA or PLS regression to correlate structural features (logP, polar surface area) with bioactivity .

Q. What protocols ensure reproducibility in large-scale synthesis for preclinical trials?

  • Methodology : Implement QbD (Quality by Design) principles, including DOE (Design of Experiments) to optimize reaction parameters (e.g., catalyst loading, solvent volume) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.